2,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, a morpholino group attached to the pyrimidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction where 2,4-difluoronitrobenzene is reacted with morpholine to form the intermediate 2,4-difluoro-N-(2-morpholino-5-pyrimidinyl)aniline. This intermediate is then subjected to a condensation reaction with benzoyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
- 2,4-Difluoronitrobenzene
- 2,4-Difluoroaniline
- 2,4-Difluorobenzamide
Comparison: Compared to these similar compounds, 2,4-DIFLUORO-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE is unique due to the presence of the morpholino and pyrimidinyl groups, which enhance its biological activity and specificity. The combination of these functional groups allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H14F2N4O2 |
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Molecular Weight |
320.29 g/mol |
IUPAC Name |
2,4-difluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H14F2N4O2/c16-10-1-2-12(13(17)7-10)14(22)20-11-8-18-15(19-9-11)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
InChI Key |
SVVMLLDMFDSZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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